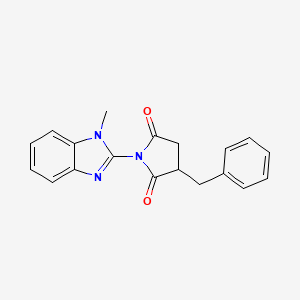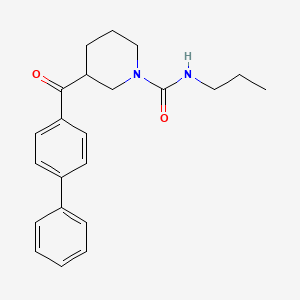
3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione
Descripción general
Descripción
3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione, also known as BMMD, is a synthetic compound that has gained attention due to its potential as a therapeutic agent. BMMD has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione exerts its biological activities by modulating various signaling pathways in the cell. For example, 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has also been found to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione can inhibit the proliferation of cancer cells and induce apoptosis. 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has also been found to inhibit the production of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli. In addition, 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to inhibit the replication of viruses such as HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. However, one limitation of using 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione. One area of interest is the development of more efficient synthesis methods for 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione. Another area of interest is the elucidation of the precise mechanism of action of 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione, which could lead to the development of more targeted therapeutic agents. In addition, there is potential for the development of 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione-based therapies for the treatment of various diseases, including cancer and viral infections.
Aplicaciones Científicas De Investigación
3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been studied extensively for its potential as a therapeutic agent. Studies have shown that 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In addition, 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
Propiedades
IUPAC Name |
3-benzyl-1-(1-methylbenzimidazol-2-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-21-16-10-6-5-9-15(16)20-19(21)22-17(23)12-14(18(22)24)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJMCGPNWHKIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3C(=O)CC(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-naphthyl)-2-propen-1-one](/img/structure/B3902857.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B3902858.png)
![ethyl 2-(4-hydroxy-3,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902860.png)
![3-[4-(allyloxy)-3-bromo-5-methoxyphenyl]acrylic acid](/img/structure/B3902863.png)


![ethyl 2-[4-(acetylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902890.png)
![3-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3902908.png)


![5-{[(4-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3902925.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-{[6-(trifluoromethyl)pyridin-3-yl]methyl}urea](/img/structure/B3902926.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3902930.png)